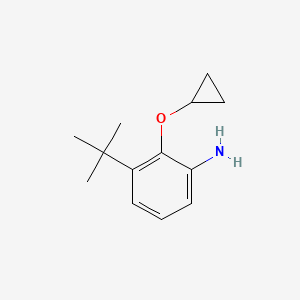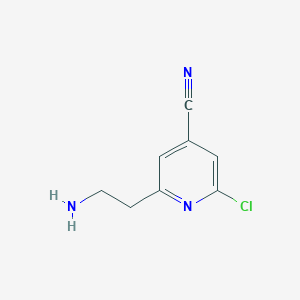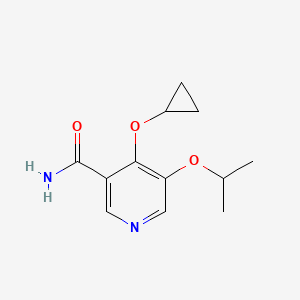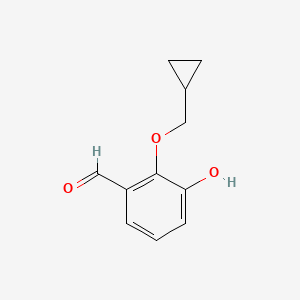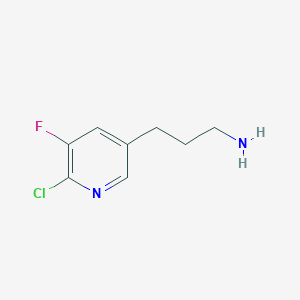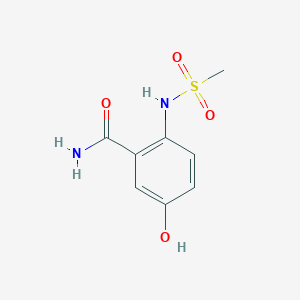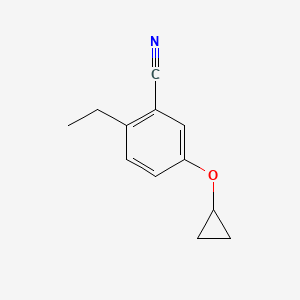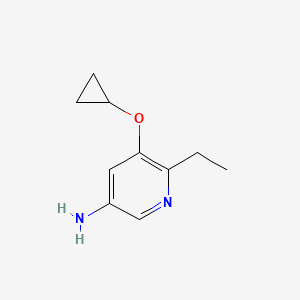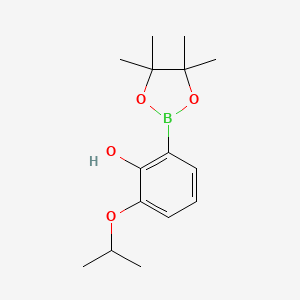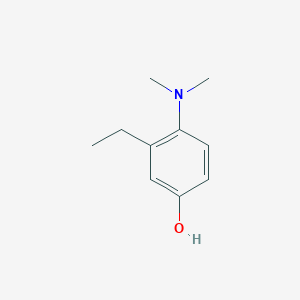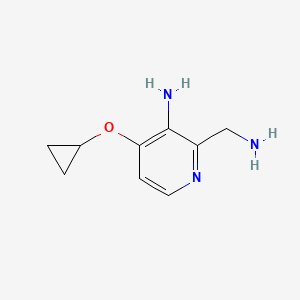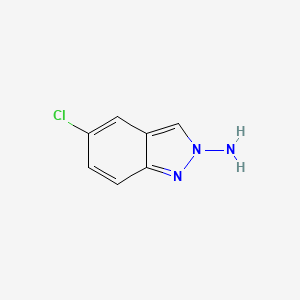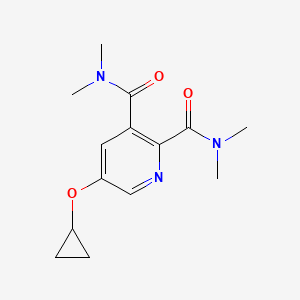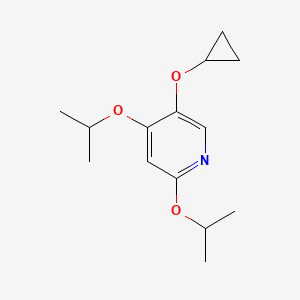
5-Cyclopropoxy-2,4-diisopropoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-2,4-diisopropoxypyridine is an organic compound with the molecular formula C14H21NO3. It features a pyridine ring substituted with cyclopropoxy and diisopropoxy groups.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-2,4-diisopropoxypyridine typically involves the reaction of pyridine derivatives with cyclopropyl and isopropyl groups under specific conditions. One common method involves the use of cyclopropyl bromide and isopropyl alcohol in the presence of a base to facilitate the substitution reactions on the pyridine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Análisis De Reacciones Químicas
5-Cyclopropoxy-2,4-diisopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-2,4-diisopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-2,4-diisopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
5-Cyclopropoxy-2,4-diisopropoxypyridine can be compared with other similar compounds, such as:
5-Cyclopropoxy-2,3-diisopropoxypyridine: This compound has a similar structure but differs in the position of the isopropoxy groups on the pyridine ring.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol:
Propiedades
Fórmula molecular |
C14H21NO3 |
|---|---|
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-2,4-di(propan-2-yloxy)pyridine |
InChI |
InChI=1S/C14H21NO3/c1-9(2)16-12-7-14(17-10(3)4)15-8-13(12)18-11-5-6-11/h7-11H,5-6H2,1-4H3 |
Clave InChI |
WKBYUJFGGARTIC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=NC=C1OC2CC2)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


